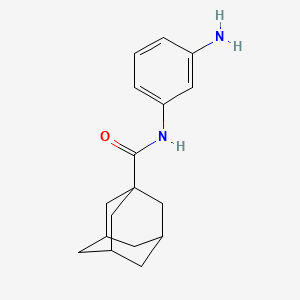

1-金刚烷甲酰胺-3-氨基苯基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-Aminophenyl)adamantane-1-carboxamide” is an organic compound with the molecular formula C17H22N2O . It has a molecular weight of 270.37 .

Synthesis Analysis

N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Chemical Reactions Analysis

The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .科学研究应用

催化合成应用

1-金刚烷甲酰胺-3-氨基苯基已用于催化合成。Shishkin 等人(2020 年)报道了使用金刚烷-1-羧酸和芳香胺合成 N-芳基(苄基)金刚烷-1-甲酰胺,由三氯化磷促进,表明其在化学合成过程中的作用 (Shishkin 等人,2020 年)。

新型甲酰胺的开发

Kas'yan 等人(2007 年)从金刚烷甲酸氯化物和含金刚烷的胺合成具有两个和三个金刚烷片段的新型甲酰胺。这项研究强调了使用金刚烷骨架创建复杂分子以用于各种化学和制药应用的潜力 (Kas'yan 等人,2007 年)。

抗流感病毒活性

Göktaş 等人(2012 年)探索了金刚烷部分在 N-(1-噻-4-氮杂螺[4.5]癸-4-基)甲酰胺化合物合成中的用途。这些化合物对甲型和乙型流感病毒表现出抗病毒活性,显示了金刚烷衍生物在医学研究中的潜力 (Göktaş 等人,2012 年)。

金刚烷衍生物的合成

Sasaki 等人(1969 年)讨论了金刚烷-1-甲酰胺的合成及其与草酰氯的反应。这项工作有助于理解金刚烷衍生物在合成化学中的化学性质和潜在应用 (Sasaki 等人,1969 年)。

神经保护剂

Joubert 等人(2011 年)合成了具有神经保护活性的荧光杂环金刚烷胺。这些化合物抑制各种受体和酶,展示了金刚烷衍生物在神经学研究和药物开发中的潜力 (Joubert 等人,2011 年)。

先进材料的合成

Liaw 等人(1999 年)从含金刚烷的二胺合成了新型聚酰胺和聚酰亚胺。这表明金刚烷衍生物在创造具有热稳定性和溶解性等特定性质的先进材料中的应用 (Liaw 等人,1999 年)。

光学和光电应用

Miao 等人(2020 年)合成了含金刚烷的二胺,用于生产具有高玻璃化转变温度和光学透明性的聚酰亚胺,表明在光学和光电领域中的应用 (Miao 等人,2020 年)。

安全和危害

The safety and hazards associated with “N-(3-Aminophenyl)adamantane-1-carboxamide” include precautions to avoid contact with air and water due to possible violent reactions and flash fires. It should be handled under inert gas and protected from moisture. The compound should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled or come into contact with the eyes, skin, or clothing .

作用机制

Target of Action

The primary target of N-(3-aminophenyl)adamantane-1-carboxamide is the Ebola Virus Glycoprotein (EBOV GP) . This glycoprotein plays a crucial role in the entry of the virus into host cells .

Mode of Action

N-(3-aminophenyl)adamantane-1-carboxamide interacts directly with the EBOV GP, inhibiting its function . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and cause disease .

Biochemical Pathways

The interaction of N-(3-aminophenyl)adamantane-1-carboxamide with the EBOV GP affects the viral entry pathway . By inhibiting the function of the EBOV GP, the compound disrupts the virus’s ability to enter host cells. This disruption affects downstream effects such as viral replication and the progression of the disease .

Pharmacokinetics

It has been observed that the compound exhibits aqueous solubility greater than 20 mg/ml and attractive metabolic stability in human and nonhuman liver microsomes . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of N-(3-aminophenyl)adamantane-1-carboxamide’s action are primarily its inhibitory effects on the EBOV GP . By preventing the virus from entering host cells, the compound effectively inhibits the virus’s ability to replicate and cause disease .

属性

IUPAC Name |

N-(3-aminophenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEWYHPWSVCXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)

![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2440099.png)

![2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2440101.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)

![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2440113.png)